7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione
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Overview
Description
7-Acetyl-3-oxa-7-azabicyclo[331]nonane-2,4-dione is a versatile small molecule scaffold that has garnered significant interest in the field of organic chemistry This compound is part of the bicyclo[33
Mechanism of Action
Target of Action
It’s known that the bicyclo [331]nonane moiety, a core structure in this compound, is predominant in many biologically active natural products .
Biochemical Pathways
Compounds with the bicyclo [331]nonane moiety have been noted for their potential in asymmetric catalysis and as potent anticancer entities .
Preparation Methods
The synthesis of 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione typically involves multicomponent reactions. One well-explored protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is favored for its efficiency and ability to produce the desired bicyclo[3.3.1]nonane-3,7-diones in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Condensation: It can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione can be compared with other similar compounds in the bicyclo[3.3.1]nonane family, such as:
9-Methoxy-9-methylbicyclo[3.3.1]nonane: Known for its applications in asymmetric catalysis.
3-Oxa-7-azabicyclo[3.3.1]nonane: Used in various chemical and biological studies.
Properties
IUPAC Name |
7-acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5(11)10-3-6-2-7(4-10)9(13)14-8(6)12/h6-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVKGJLZWTUKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC(C1)C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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